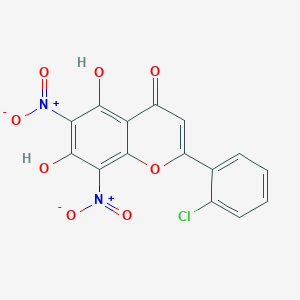

2-(2-Chlorophenyl)-5,7-dihydroxy-6,8-dinitro-4H-1-benzopyran-4-one

Beschreibung

2-(2-Chlorphenyl)-5,7-Dihydroxy-6,8-Dinitro-4H-1-benzopyran-4-on ist eine komplexe organische Verbindung, die zur Klasse der Benzopyran-Derivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Chlorphenylgruppe, zweier Hydroxylgruppen und zweier Nitrogruppen aus, die an einen Benzopyranring gebunden sind. Benzopyran-Derivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und wurden umfassend auf ihre potenziellen therapeutischen Anwendungen untersucht.

Eigenschaften

CAS-Nummer |

920006-45-7 |

|---|---|

Molekularformel |

C15H7ClN2O8 |

Molekulargewicht |

378.68 g/mol |

IUPAC-Name |

2-(2-chlorophenyl)-5,7-dihydroxy-6,8-dinitrochromen-4-one |

InChI |

InChI=1S/C15H7ClN2O8/c16-7-4-2-1-3-6(7)9-5-8(19)10-13(20)11(17(22)23)14(21)12(18(24)25)15(10)26-9/h1-5,20-21H |

InChI-Schlüssel |

MNWDLPJPUAFNHP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)[N+](=O)[O-])O)[N+](=O)[O-])O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2-Chlorphenyl)-5,7-Dihydroxy-6,8-Dinitro-4H-1-benzopyran-4-on umfasst in der Regel mehrere Schritte, beginnend mit leicht zugänglichen Vorläufern. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Benzopyranrings: Der Benzopyranring kann durch eine Cyclisierungsreaktion unter Beteiligung eines Phenolderivats und eines geeigneten Aldehyds oder Ketons synthetisiert werden.

Einführung der Chlorphenylgruppe: Die Chlorphenylgruppe kann durch eine Friedel-Crafts-Acylierungsreaktion unter Verwendung von 2-Chlorbenzoylchlorid und einem geeigneten Katalysator wie Aluminiumchlorid eingeführt werden.

Hydroxylierung: Die Hydroxylgruppen können durch Hydroxylierungsreaktionen unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Osmiumtetroxid eingeführt werden.

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-(2-Chlorphenyl)-5,7-Dihydroxy-6,8-Dinitro-4H-1-benzopyran-4-on kann die Optimierung der oben genannten Syntheseschritte umfassen, um höhere Ausbeuten und Reinheit zu erreichen. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und Prozessoptimierung umfassen, um Nebenprodukte und Abfall zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(2-Chlorphenyl)-5,7-Dihydroxy-6,8-Dinitro-4H-1-benzopyran-4-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppen können mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu Chinonen oxidiert werden.

Reduktion: Die Nitrogruppen können mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Eisenpulver in sauren Bedingungen zu Aminen reduziert werden.

Substitution: Die Chlorphenylgruppe kann nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid, Wasserstoffperoxid.

Reduktion: Wasserstoffgas mit Palladiumkatalysator, Eisenpulver in sauren Bedingungen.

Substitution: Amine, Thiole, Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Chinone.

Reduktion: Amine.

Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(2-Chlorphenyl)-5,7-Dihydroxy-6,8-Dinitro-4H-1-benzopyran-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Pfaden. Die Verbindung kann ihre Wirkungen durch Folgendes ausüben:

Enzyminhibition: Bindung an das aktive Zentrum von Enzymen und Hemmung ihrer Aktivität.

Modulation der Signaltransduktion: Beeinflussung von Signalwegen, die an Zellwachstum, Differenzierung oder Apoptose beteiligt sind.

Reaktive Sauerstoffspezies (ROS) -Fängung: Als Antioxidans wirken, indem ROS abgefangen und Zellen vor oxidativem Schaden geschützt werden.

Wirkmechanismus

The mechanism of action of 2-(2-Chlorophenyl)-5,7-dihydroxy-6,8-dinitro-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Signal Transduction Modulation: Interfering with signaling pathways involved in cell growth, differentiation, or apoptosis.

Reactive Oxygen Species (ROS) Scavenging: Acting as an antioxidant by scavenging ROS and protecting cells from oxidative damage.

Vergleich Mit ähnlichen Verbindungen

2-(2-Chlorphenyl)-5,7-Dihydroxy-6,8-Dinitro-4H-1-benzopyran-4-on kann mit anderen Benzopyran-Derivaten verglichen werden, wie zum Beispiel:

2-(2-Chlorphenyl)-5,7-Dihydroxy-4H-1-benzopyran-4-on: Fehlen die Nitrogruppen, was zu unterschiedlichen biologischen Aktivitäten führen kann.

2-(2-Chlorphenyl)-6,8-Dinitro-4H-1-benzopyran-4-on: Fehlen die Hydroxylgruppen, was seine Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen beeinflussen kann.

2-(2-Chlorphenyl)-5,7-Dihydroxy-6-Nitro-4H-1-benzopyran-4-on: Enthält nur eine Nitrogruppe, was seine chemischen und biologischen Eigenschaften verändern kann.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.